4-Chloro-2-cyclobutylpyrimidine-5-carboxylic acid
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Overview
Description
4-Chloro-2-cyclobutylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H9ClN2O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound is characterized by the presence of a chloro group at position 4, a cyclobutyl group at position 2, and a carboxylic acid group at position 5. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclobutylpyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclobutyl-4,6-dichloropyrimidine with a suitable carboxylating agent. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyclobutylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or primary amines in the presence of a base like triethylamine.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-2-cyclobutylpyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclobutylpyrimidine-5-carboxylic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Cyclobutylpyrimidine-5-carboxylic acid: Lacks the chloro group at position 4.
4-Chloro-2-methylpyrimidine-5-carboxylic acid: Contains a methyl group instead of a cyclobutyl group at position 2.
4-Chloro-2-phenylpyrimidine-5-carboxylic acid: Contains a phenyl group at position 2 instead of a cyclobutyl group.
Uniqueness
4-Chloro-2-cyclobutylpyrimidine-5-carboxylic acid is unique due to the presence of both a chloro group and a cyclobutyl group on the pyrimidine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H9ClN2O2 |
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Molecular Weight |
212.63 g/mol |
IUPAC Name |
4-chloro-2-cyclobutylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H9ClN2O2/c10-7-6(9(13)14)4-11-8(12-7)5-2-1-3-5/h4-5H,1-3H2,(H,13,14) |
InChI Key |
NCFZCHAZHRSFTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC=C(C(=N2)Cl)C(=O)O |
Origin of Product |
United States |
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